Oxazol-4-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,3-oxazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2O/c4-3-1-6-2-5-3/h1-2H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXWFZLSDGBWCMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CO1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90616619 | |
| Record name | 1,3-Oxazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90616619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110926-01-7 | |
| Record name | 1,3-Oxazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90616619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Oxazol 4 Amine and Its Functionalized Derivatives
Classical and Contemporary Approaches to the Oxazole (B20620) Nucleus Relevant to 4-Amination
The construction of the oxazole ring is a foundational step in the synthesis of many derivatives, including those that can be subsequently aminated at the C4-position. Several classical and modern methods are employed to build this heterocyclic core.
Robinson-Gabriel Synthesis and its Variants
The Robinson-Gabriel synthesis is a cornerstone in oxazole chemistry, involving the intramolecular cyclization and subsequent dehydration of a 2-acylamino-ketone to yield an oxazole. wikipedia.orgsynarchive.com This reaction typically requires a cyclodehydrating agent, such as sulfuric acid or phosphorus pentachloride, to facilitate the ring closure. wikipedia.orgpharmaguideline.com The necessary 2-acylamino-ketone precursors can be conveniently prepared through methods like the Dakin-West reaction. wikipedia.org
The mechanism proceeds via protonation of the ketone's carbonyl group, followed by a nucleophilic attack from the amide's oxygen atom to form a five-membered ring intermediate (an oxazoline). A final dehydration step then yields the aromatic oxazole ring.
Modern adaptations of this method have expanded its utility. For instance, solid-phase synthesis techniques have been developed for creating oxazole-based peptides. wikipedia.org Another significant advancement is the coupling of the Ugi multicomponent reaction with the Robinson-Gabriel synthesis. In this tandem sequence, an Ugi intermediate is formed, which is perfectly structured to undergo an acid-catalyzed Robinson-Gabriel cyclodehydration, providing a streamlined route to complex 2,4,5-trisubstituted oxazoles. nih.gov
Robinson-Gabriel Synthesis Variants
| Variant | Description | Starting Materials | Key Reagents | Product Type |
| Classical | Intramolecular cyclodehydration of 2-acylamino-ketones. wikipedia.orgsynarchive.com | 2-Acylamino-ketone | H₂SO₄, PCl₅, POCl₃ | 2,5-Disubstituted oxazoles. pharmaguideline.com |
| Solid-Phase | Synthesis performed on a solid support, useful for peptide chemistry. wikipedia.org | Resin-bound dipeptides | Not specified | 1,3-Oxazole-based peptides. wikipedia.org |
| Ugi/Robinson-Gabriel | A tandem reaction combining a multicomponent Ugi reaction with cyclodehydration. nih.gov | Amine, arylglyoxal, isonitrile, carboxylic acid | H₂SO₄ | 2,4,5-Trisubstituted oxazoles. nih.gov |
Strategies from α-Hydroxy Carbonyl Precursors
The use of α-hydroxy carbonyl compounds as starting materials offers another versatile pathway to the oxazole nucleus. slideshare.net One established method involves the reaction of an α-hydroxyamino ketone with an aldehyde in the presence of sulfuric acid and acetic anhydride. pharmaguideline.com
More contemporary strategies have employed transition metal catalysis to achieve efficient cyclization. A notable example is the copper-catalyzed [2+3] formal cyclization reaction between secondary α-hydroxy ketones and arylacetonitriles. acs.org This process selectively furnishes 2,4,5-trisubstituted oxazoles under mild conditions and demonstrates broad substrate scope and functional group tolerance. acs.orgresearchgate.net The reaction outcome is highly dependent on the structure of the starting ketone; while secondary α-hydroxy ketones yield oxazoles, tertiary α-hydroxy ketones lead to butenolide products instead. acs.orgresearchgate.net
Isocyanide-Based Cyclizations, including Van Leusen Synthesis
Isocyanide-based reactions, particularly the Van Leusen oxazole synthesis, represent a powerful and widely used strategy for constructing the oxazole ring. mdpi.com The general Van Leusen reaction, first reported in 1972, involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base, such as potassium carbonate. mdpi.comorganic-chemistry.orgnih.gov
The mechanism begins with the deprotonation of the acidic methylene (B1212753) group of TosMIC. organic-chemistry.org The resulting anion attacks the aldehyde carbonyl, leading to an intermediate that undergoes a 5-endo-dig cyclization. wikipedia.orgyoutube.com Subsequent elimination of the tosyl group as p-toluenesulfinic acid yields the oxazole product. organic-chemistry.orgnih.gov This reaction typically produces 5-substituted oxazoles. mdpi.comorganic-chemistry.org
To broaden the scope of substitution patterns, a one-pot variant of the Van Leusen reaction has been developed. By including an aliphatic halide in the reaction mixture along with TosMIC and an aldehyde, 4,5-disubstituted oxazoles can be synthesized in high yields. mdpi.comnih.gov The use of ionic liquids as the solvent has been shown to be particularly effective for this transformation. mdpi.comnih.gov
Van Leusen Oxazole Synthesis Overview
| Reaction Type | Reactants | Key Reagent | Product |
| General Synthesis | Aldehyde | Tosylmethyl isocyanide (TosMIC), Base (e.g., K₂CO₃) | 5-Substituted oxazole. organic-chemistry.orgnih.gov |
| One-Pot Variant | Aldehyde, Aliphatic Halide | Tosylmethyl isocyanide (TosMIC), Base, Ionic Liquid | 4,5-Disubstituted oxazole. mdpi.comnih.gov |
Targeted Synthesis of Oxazol-4-amine from Precursors
While general methods can build the oxazole core for later functionalization, other strategies are designed to construct the ring with the amino group already incorporated at the desired position.
Cyclization Reactions Involving Urea (B33335) and α-Haloketones
The reaction between α-haloketones and urea or its derivatives is a common method for synthesizing amino-oxazoles. estranky.sk Typically, this reaction leads to the formation of oxazol-2-amines. For example, the condensation of various p-substituted 2-bromoacetophenones with urea, often facilitated by microwave irradiation, yields 2-amino-4-(p-substituted phenyl)-oxazoles. ijpsonline.com In this pathway, the α-haloketone provides the C4 and C5 atoms of the ring, while urea provides the N3, C2, and O1 atoms, with the amino group naturally positioned at C2. estranky.sk
However, a distinct variation of this type of reaction has been reported for the direct synthesis of this compound derivatives. This method involves the condensation of acetanilide (B955) (N-phenylacetamide) with different amides in the presence of a catalyst like iodine or bromine. ijpbs.comresearchgate.net In this approach, N,2-disubstituted-oxazol-4-amines are formed. For example, reacting acetanilide with benzamide (B126) using iodine as a catalyst produces N,2-diphenylthis compound. ijpbs.com This strategy provides a direct entry to N-substituted-4-amino-oxazoles, where the acetanilide fragment provides the C4-C5 portion of the ring, including the N-substituted amino group at C4.
Synthesis of N-Substituted Oxazol-4-amines
| Product Name | Reactant 1 | Reactant 2 | Catalyst | Reference |
| N,2-diphenylthis compound | Acetanilide | Benzamide | Iodine | ijpbs.com |
| 2-Methyl-N-phenylthis compound | Acetanilide | Acetamide | Iodine | ijpbs.com |
| N-4-phenyloxazole-2,4-diamine | Acetanilide | Urea | Bromine | researchgate.net |
| 2-Ethyl-N-phenylthis compound | Acetanilide | Propionamide | Bromine | researchgate.net |
Regioselective Preparations Utilizing β-Enamino Ketoesters and Hydroxylamine (B1172632)
A notable regioselective synthesis involves the reaction of β-enamino ketoesters with hydroxylamine. beilstein-journals.org It is critical to distinguish the product of this reaction: it yields 1,2-oxazoles, commonly known as isoxazoles, which are structural isomers of the 1,3-oxazoles that are the focus of this article. beilstein-journals.orgbeilstein-journals.orgnih.gov
The synthetic pathway starts with the condensation of a 1,3-dicarbonyl compound with an amine source like N,N-dimethylformamide dimethyl acetal (B89532) to form a β-enamino ketoester. nih.govresearchgate.net This intermediate then undergoes a cyclocondensation reaction with hydroxylamine hydrochloride. beilstein-journals.org
There are two plausible mechanistic routes for the cyclization. In the first, hydroxylamine attacks the enamine, displacing the amine group. Subsequent intramolecular cyclization onto the ester carbonyl and dehydration leads to the 5-substituted 1,2-oxazole product. nih.gov Alternatively, nucleophilic attack by the hydroxylamine's nitrogen on the keto-carbonyl carbon, followed by cyclization and dehydration, can occur. nih.gov This methodology has been effectively used to prepare novel chiral and achiral methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates, which serve as valuable amino acid-like building blocks. beilstein-journals.orgbeilstein-journals.org The structure of the final regioisomer is confirmed through extensive NMR spectroscopy and single-crystal X-ray diffraction. beilstein-journals.org
Regioselective Synthesis of 1,2-Oxazole Derivatives
| Precursor Type | Reactant | Product Class | Key Features | Reference |
| β-Enamino ketoesters | Hydroxylamine hydrochloride | Methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates | Convenient and efficient synthesis of novel heterocyclic amino acid-like building blocks. beilstein-journals.org | beilstein-journals.orgbeilstein-journals.orgnih.gov |
Palladium-Catalyzed C-H Activation and C-N/C-O Bond Formations
Palladium catalysis has emerged as a powerful tool for the construction of oxazole rings through C-H activation and subsequent C-N and C-O bond-forming cascades. These methods offer a direct and atom-economical approach to highly substituted oxazoles from readily available starting materials.
A notable strategy involves the Pd(II)-catalyzed reaction of amides and ketones. acs.orgnih.govorganic-chemistry.org This process is believed to proceed through an initial C-N bond formation, followed by a C-O cyclization to form the oxazole ring. acs.orgnih.govorganic-chemistry.org The use of palladium acetate (B1210297) as a catalyst, often in conjunction with an oxidant like K₂S₂O₈ and a copper co-catalyst such as CuBr₂, facilitates the sp² C-H activation required for the cyclization. acs.org This one-pot synthesis is valued for its operational simplicity and tolerance of a wide range of functional groups, making it applicable to medicinal chemistry. acs.orgnih.govorganic-chemistry.org
Another versatile palladium-catalyzed protocol enables the synthesis of 2,4,5-trisubstituted oxazoles. This method proceeds via a direct C-H addition of electron-rich heteroarenes to O-acyl cyanohydrins that possess an α-hydrogen, followed by a cyclization sequence. nih.gov This intermolecular reaction is efficient and operates under redox-neutral conditions, providing access to a diverse array of complex oxazole derivatives in good to high yields. nih.gov The regioselectivity of these palladium-catalyzed reactions is often controlled by directing groups on the substrates, which guide the metal catalyst to a specific C-H bond for activation. nih.gov
Interactive Data Table: Palladium-Catalyzed Oxazole Synthesis
| Catalyst System | Starting Materials | Key Features | Reference |
|---|---|---|---|
| Pd(OAc)₂ / K₂S₂O₈ / CuBr₂ | Amides and Ketones | One-pot synthesis, sp² C-H activation, sequential C-N/C-O bond formation. | acs.org |
| Pd(II) catalyst | Electron-rich heteroarenes and O-acyl cyanohydrins | Intermolecular, redox-neutral, direct C-H addition/cyclization for 2,4,5-trisubstituted oxazoles. | nih.gov |
Organometallic Catalysis in Oxazole Annulation (e.g., Gold, Copper, Rhodium, Scandium)
A variety of transition metals catalyze the annulation reactions to form oxazole rings, each offering unique advantages in terms of reactivity, selectivity, and substrate scope.
Gold (Au): Gold catalysis is particularly effective for the synthesis of oxazoles through [3+2] annulation reactions. One approach involves the gold-catalyzed intermolecular oxidation of terminal alkynes, which generates α-oxo gold carbene intermediates. organic-chemistry.org These intermediates can be trapped by carboxamides to yield 2,4-disubstituted oxazoles. organic-chemistry.org The use of bidentate phosphine (B1218219) ligands, such as Mor-DalPhos, is crucial in this transformation to temper the reactivity of the gold carbene. organic-chemistry.org Another gold-catalyzed method is a [2+2+1] annulation of terminal alkynes, nitriles, and an oxygen atom from an N-oxide oxidant, providing 2,5-disubstituted oxazoles. acs.orgthieme-connect.com This reaction can be performed under mild conditions and has been adapted for heterogeneous catalysis, allowing for catalyst recycling. thieme-connect.com
Copper (Cu): Copper catalysts are widely used for oxazole synthesis due to their low cost and versatile reactivity. Copper-catalyzed aerobic oxidative dehydrogenative annulation of amines and alkynes with molecular oxygen as the oxidant is an efficient method for producing trisubstituted oxazoles. rsc.org Another strategy is the copper-catalyzed [3+2] annulation/olefination cascade between amides and iodonium-phosphonium hybrid ylides. organic-chemistry.orgnih.gov This reaction proceeds through an α-phosphonium copper carbenoid intermediate and offers excellent regioselectivity under mild conditions. organic-chemistry.orgnih.gov Furthermore, copper(II)-catalyzed oxidative cyclization of enamides provides a route to 2,5-disubstituted oxazoles via vinylic C-H bond functionalization at room temperature. organic-chemistry.org
Rhodium (Rh): Rhodium catalysts enable the synthesis of oxazoles through annulation reactions involving diazo compounds or triazoles. For instance, rhodium(II)-catalyzed annulation of 1,2,3-triazoles with aldehydes leads to the formation of 2,5-diaryloxazoles. acs.org This reaction proceeds via the extrusion of dinitrogen from the triazole to form a rhodium-azavinyl carbene, which then undergoes cyclization. researchgate.net The reaction conditions, particularly temperature, can be tuned to optimize the yield of the desired oxazole product. acs.org
Scandium (Sc): While direct scandium-catalyzed synthesis of this compound is not extensively reported, scandium(III) triflate complexes with chiral ligands like bis(oxazolinyl)pyridine (pybox) have been effectively used in enantioselective Friedel-Crafts alkylations of indoles with substrates containing oxazole or imidazole (B134444) moieties. nih.gov These studies highlight the potential of scandium complexes in activating substrates for asymmetric C-C bond formations in heterocyclic chemistry, suggesting a plausible future application in the stereocontrolled synthesis of functionalized oxazole derivatives.
Interactive Data Table: Organometallic-Catalyzed Oxazole Annulation
| Metal Catalyst | Reaction Type | Starting Materials | Key Features | Reference |
|---|---|---|---|---|
| Gold (Au) | [3+2] Annulation | Terminal alkynes and Carboxamides | Forms 2,4-disubstituted oxazoles; requires bidentate phosphine ligands. | organic-chemistry.org |
| Gold (Au) | [2+2+1] Annulation | Terminal alkynes, Nitriles, N-oxide | Forms 2,5-disubstituted oxazoles; can be heterogeneous. | acs.orgthieme-connect.com |
| Copper (Cu) | Aerobic Oxidative Annulation | Amines and Alkynes | Uses O₂ as the oxidant to form trisubstituted oxazoles. | rsc.org |
| Copper (Cu) | [3+2] Annulation/Olefination | Amides and Iodonium-phosphonium ylides | Mild conditions, excellent regioselectivity. | organic-chemistry.orgnih.gov |
| Rhodium (Rh) | Annulation | 1,2,3-Triazoles and Aldehydes | Forms 2,5-diaryloxazoles via a rhodium-azavinyl carbene. | acs.org |
| Scandium (Sc) | Friedel-Crafts Alkylation | Indoles and α,β-unsaturated acyl imidazoles | Enantioselective C-C bond formation. | nih.gov |
Visible-Light-Mediated Oxidative Cyclizations
Visible-light photocatalysis has emerged as a green and sustainable approach for the synthesis of oxazoles. These methods often proceed under mild, room-temperature conditions, avoiding the need for harsh reagents or high temperatures.
One such method involves a three-component cyclization of 2H-azirines, alkynyl bromides, and molecular oxygen, catalyzed by a photoredox catalyst under visible light irradiation. researchgate.net This provides a direct route to a wide range of substituted oxazoles. researchgate.net Another strategy utilizes a CO₂/photoredox co-catalyzed tandem oxidative cyclization of α-bromo ketones and amines. organic-chemistry.org The absence of transition-metal catalysts and peroxides makes this an environmentally benign process. organic-chemistry.org
Benzeneseleninic acid has also been employed as a promoter for the visible-light-mediated oxidative cyclization of N-propargyl amides to yield 2-substituted oxazole-5-carbaldehydes. thieme-connect.com This metal-free method is rapid, occurring within an hour at room temperature, and produces water and recoverable diphenyl diselenide as the only byproducts. thieme-connect.com Eosin Y is another effective organocatalyst for the visible-light-mediated synthesis of substituted oxazole-2-amines from benzil (B1666583) and primary amines, offering a green and straightforward protocol. acs.org
Interactive Data Table: Visible-Light-Mediated Oxazole Synthesis
| Catalyst/Promoter | Starting Materials | Key Features | Reference |
|---|---|---|---|
| Photoredox catalyst (e.g., [Ru(bpy)₃]Cl₂) | 2H-Azirines, Alkynyl bromides, O₂ | Three-component cyclization at room temperature. | organic-chemistry.orgresearchgate.net |
| CO₂/Photoredox co-catalyst | α-Bromo ketones and Amines | Tandem oxidative cyclization, sustainable method. | organic-chemistry.org |
| Benzeneseleninic acid | N-Propargyl amides | Metal-free, rapid, mild conditions, forms oxazole-5-carbaldehydes. | thieme-connect.com |
| Eosin Y | Benzil and Primary amines | Green and environmentally benign synthesis of oxazole-2-amines. | acs.org |
Direct Synthesis from Carboxylic Acids and Isocyanoacetates
A highly efficient and scalable method for the synthesis of 4,5-disubstituted oxazoles directly from carboxylic acids has been developed. acs.orgnih.gov This transformation employs a stable triflylpyridinium reagent to activate the carboxylic acid in situ, forming an acylpyridinium salt. acs.orgnih.gov This intermediate is then trapped by isocyanoacetates or tosylmethyl isocyanide, leading to a [3+2]-cycloaddition reaction that forms the oxazole ring. acs.orgnih.govwilliams.edu
This methodology exhibits a broad substrate scope, tolerating a wide variety of functional groups on both the carboxylic acid and the isocyanoacetate components. acs.orgnih.gov It is effective for aromatic, heteroaromatic, and aliphatic carboxylic acids, including those that are sterically hindered or contain sensitive functionalities. acs.orgwikipedia.org The reaction conditions are generally mild, and the use of a recyclable base like DMAP enhances the cost-effectiveness of the protocol. acs.orgnih.gov The versatility of this method has been demonstrated in the gram-scale synthesis of the FDA-approved prodrug 5-aminolevulinic acid (5-ALA) and in the late-stage functionalization of bioactive molecules. acs.orgnih.gov
Interactive Data Table: Direct Oxazole Synthesis from Carboxylic Acids
| Activating Reagent | Reactants | Key Features | Reference |
|---|---|---|---|
| Triflylpyridinium reagent | Carboxylic acids and Isocyanoacetates/Tosylmethyl isocyanide | Broad substrate scope, good functional group tolerance, scalable, applicable to late-stage functionalization. | acs.orgnih.govwikipedia.org |
Stereoselective and Asymmetric Synthesis of this compound Analogues
The development of stereoselective methods for the synthesis of chiral oxazole-containing molecules is of paramount importance, particularly for applications in medicinal chemistry. Oxazolones are key intermediates in many of these asymmetric transformations.
Chiral Auxiliaries and Organocatalysis in Oxazolone (B7731731) Transformations
Chiral Auxiliaries: Chiral auxiliaries, such as Evans-type oxazolidinones, are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. nih.govriosresearchgroup.com These auxiliaries have been successfully applied in the asymmetric synthesis of α-substituted carboxylic acid derivatives through stereoselective enolate alkylation and aldol (B89426) reactions. nih.gov For instance, N-acyloxazolidinones can be deprotonated to form a chiral enolate, which then reacts with electrophiles in a highly diastereoselective manner. nih.gov The auxiliary is subsequently cleaved to yield the enantiomerically enriched product. nih.gov Camphorsultam is another effective chiral auxiliary used in asymmetric transformations involving oxazolone intermediates. riosresearchgroup.com
Organocatalysis: Asymmetric organocatalysis has emerged as a powerful strategy for the synthesis of chiral molecules, often using small organic molecules derived from natural products. researchgate.net In the context of oxazolone chemistry, bifunctional organocatalysts, such as those derived from cinchona alkaloids containing a thiourea (B124793) moiety, have been used to catalyze the asymmetric 1,4-addition of oxazolones to nitroalkenes. This provides access to α,α-quaternary α-amino acid derivatives with high diastereo- and enantioselectivity. researchgate.net Diarylprolinol silyl (B83357) ethers are another class of organocatalysts that effectively catalyze the enantioselective nucleophilic addition of racemic oxazolones to α,β-unsaturated aldehydes, yielding chiral quaternary amino acids and their derivatives. rsc.org
Interactive Data Table: Stereoselective Oxazolone Transformations
| Method | Catalyst/Auxiliary | Transformation | Products | Reference |
|---|---|---|---|---|
| Chiral Auxiliary | Evans Oxazolidinones | Asymmetric alkylation, aldol reactions | Enantiomerically enriched α-substituted carboxylic acids | nih.govnih.gov |
| Organocatalysis | Cinchona alkaloid-thiourea derivatives | Asymmetric 1,4-addition to nitroalkenes | Chiral α,α-quaternary α-amino acid derivatives | researchgate.net |
| Organocatalysis | Diarylprolinol silyl ethers | Enantioselective addition to α,β-unsaturated aldehydes | Chiral quaternary amino acids | rsc.org |
Diversity-Oriented Synthesis Approaches Utilizing Oxazolones
Diversity-oriented synthesis (DOS) aims to generate libraries of structurally diverse small molecules for high-throughput screening and drug discovery. Oxazolones are excellent starting blocks for DOS due to their multiple reactive sites. nih.govindiramahavidyalaya.comresearchgate.net The oxazolone scaffold can be readily transformed into a wide variety of other heterocyclic systems. nih.govindiramahavidyalaya.comresearchgate.net
The reactivity of oxazolones allows for diverse transformations. The acidic proton at the C-4 position can be removed to form an enolate, which can react with various electrophiles. indiramahavidyalaya.com The electrophilic carbonyl group can be attacked by nucleophiles, leading to ring-opened products. indiramahavidyalaya.com Furthermore, oxazolones can participate in cycloaddition reactions. For example, a three-component 1,3-dipolar cycloaddition of benzylidene-2-phenyloxazolone with in situ generated azomethine ylides has been used to construct a library of oxazolone-grafted spirooxindoles. These approaches demonstrate the power of oxazolones as versatile synthons for the rapid assembly of complex and diverse molecular scaffolds, including β-lactams, pyrroles, and imidazoles. nih.govindiramahavidyalaya.comresearchgate.net
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of oxazole derivatives to mitigate the environmental impact of chemical manufacturing. ijpsonline.com These approaches not only minimize the formation of hazardous substances but also often lead to improved reaction yields, product purity, and energy efficiency compared to conventional methods. ijpsonline.comijpsonline.com Key green strategies include the use of microwave irradiation, alternative solvents like deep eutectic solvents (DES) and ionic liquids (ILs), and sonochemical methods. ijpsonline.com
Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, offering significant reductions in reaction times and energy consumption. ijpsonline.commdpi.com This technique utilizes microwave energy to heat reactions directly and efficiently, often leading to higher yields and cleaner product profiles.
Several studies have demonstrated the utility of microwave irradiation for synthesizing oxazole cores. For instance, 2,4-disubstituted oxazole compounds have been prepared by reacting para-substituted 2-bromoacetophenone (B140003) with urea in DMF, with the reaction completing in 20 minutes at 138°C under microwave irradiation. tandfonline.com Another efficient method involves the [3+2] cycloaddition of substituted aryl aldehydes with p-toluenesulfonylmethyl isocyanide (TosMIC). acs.orgnih.gov In a specific application, using potassium phosphate (B84403) as a catalyst in isopropyl alcohol, this reaction proceeds under microwave irradiation (350 W, 65°C) for just 8 minutes to produce 5-substituted oxazoles in excellent yields. ijpsonline.comacs.org This protocol has proven to be scalable, demonstrating its potential for larger-scale, sustainable production. nih.gov
| Reactants | Catalyst/Base | Solvent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| Aryl Aldehyde, TosMIC | K₃PO₄ | Isopropyl Alcohol | Microwave, 65°C, 350 W, 8 min | 5-Substituted Oxazole | 96% | ijpsonline.comacs.org |
| p-Substituted 2-bromoacetophenone, Urea | - | DMF | Microwave, 138°C, 20 min | 2-Amino-4-(p-substituted phenyl)-oxazole | Good | ijpsonline.comtandfonline.com |
| 4-[(6-bromo-4-oxochromen-3-yl)methylene]-2-phenyl-1,3-oxazol-5(4H)-one, Hydrazine (B178648) | - | Methanol (B129727) | Microwave, 90 W | Fused Oxazole Derivative | Not specified | sciforum.net |
Deep eutectic solvents (DESs) and ionic liquids (ILs) are classes of solvents with unique properties such as low volatility, high thermal stability, and recyclability, making them attractive green alternatives to conventional volatile organic compounds (VOCs). ijpsonline.comcore.ac.ukorganic-chemistry.org
Ionic liquids have been successfully employed in the one-pot van Leusen synthesis of 4,5-disubstituted oxazoles. organic-chemistry.orgnih.gov In this method, reacting tosylmethyl isocyanide (TosMIC) with aliphatic halides and various aldehydes in an ionic liquid such as [bmim]Br produces high yields of the desired oxazoles. ijpsonline.comorganic-chemistry.org A significant advantage of this system is the ability to recover and reuse the ionic liquid for up to six cycles without a notable decrease in product yield. ijpsonline.comorganic-chemistry.org
Another innovative approach describes a one-pot synthesis of 2,4-disubstituted oxazoles from ketones in the ionic liquid [bmim][BF4]. ijpsonline.comlookchem.com This reaction uses phenyltrimethylammonium (B184261) tribromide (PTT) as an in situ brominating agent, avoiding the need to handle hazardous lachrymatory compounds typically used in Hantzsch's oxazole synthesis. lookchem.com Similarly, the synthesis of aminooxazole derivatives has been effectively carried out in a DES medium, which is biodegradable, non-toxic, and can be prepared from inexpensive raw materials. nih.govresearchgate.net
| Reaction Type | Reactants | Solvent/Medium | Key Features | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| Van Leusen Synthesis | TosMIC, Aliphatic Halides, Aldehydes | [bmim]Br | One-pot reaction; IL reusable for up to 6 runs | 4,5-Disubstituted Oxazoles | High | organic-chemistry.orgnih.gov |
| In situ Bromination/Condensation | Ketones, Amides/Ureas, PTT | [bmim][BF4] | Avoids lachrymatory α-haloketones | 2,4-Disubstituted Oxazoles | Good to Excellent | lookchem.com |
| Condensation | Phenacyl Bromide Derivatives, Urea | Deep Eutectic Solvent | Biodegradable, non-toxic, recyclable medium | Aminooxazole Derivatives | Up to 90% (with ultrasound) | nih.govresearchgate.net |
Sonochemistry, the application of ultrasound to chemical reactions, provides an energy-efficient and environmentally benign method for synthesis. researchgate.net The physical phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extreme temperatures and pressures, accelerating reaction rates. mdpi.com
The synthesis of aminooxazole derivatives has been shown to benefit significantly from the combination of ultrasound and deep eutectic solvents. nih.govcapes.gov.br In a comparative study, the synthesis of 4-(4-nitrophenyl)-1,3-oxazol-2-amine was achieved in a DES medium under both ultrasonic and conventional thermal conditions. nih.govresearchgate.net The ultrasound-assisted method yielded 90% of the product in just 8 minutes at room temperature. nih.govresearchgate.net In contrast, the thermal method required 3.5 hours at 65°C to achieve a lower yield of 69%. nih.govresearchgate.netresearchgate.net
Furthermore, the use of ultrasound not only enhances the reaction rate and yield but can also improve the physical properties of the product. nih.govresearchgate.net For 4-(4-nitrophenyl)-1,3-oxazol-2-amine, the product obtained via the sonochemical route exhibited significantly higher crystallinity (21.12%) compared to the product from the thermal method (8.33%). nih.govresearchgate.net This highlights sonochemistry as a superior green method that improves both reaction efficiency and product quality. nih.gov
| Parameter | Sonochemical Method | Thermal Method |
|---|---|---|
| Reaction Time | 8 minutes | 3.5 hours |
| Yield | 90% | 69% |
| Temperature | Room Temperature (35 ± 2°C) | 65 ± 2°C |
| Product Crystallinity | 21.12% | 8.33% |
| Energy Consumption | >70% energy saving | Baseline |
Reaction Mechanisms and Mechanistic Investigations of Oxazol 4 Amine Transformations
Elucidation of Reaction Pathways for Oxazole (B20620) Ring Formation
The formation of the oxazole ring, the core structure of oxazol-4-amine, can be achieved through various synthetic strategies, each with distinct mechanistic pathways.
A prevalent method involves the cyclodehydration of α-acylamino ketones , a process known as the Robinson-Gabriel synthesis. pharmaguideline.com This reaction is typically induced by dehydrating agents like sulfuric acid, polyphosphoric acid, or phosphorus oxychloride. pharmaguideline.com The mechanism commences with the protonation of the amide carbonyl, enhancing its electrophilicity. Subsequent intramolecular nucleophilic attack by the enolized ketone oxygen leads to a five-membered cyclic intermediate. Finally, dehydration of this intermediate furnishes the aromatic oxazole ring.
Another significant pathway is the reaction of α-haloketones with primary amides . ijpsonline.com This method, often referred to as the Bredereck reaction, is particularly effective for synthesizing 2,4-disubstituted oxazoles. ijpsonline.com The mechanism initiates with the N-alkylation of the primary amide by the α-haloketone. The resulting intermediate then undergoes intramolecular cyclization and subsequent dehydration to yield the oxazole product.
The Van Leusen reaction , utilizing tosylmethyl isocyanide (TosMIC), offers a versatile route to 5-substituted oxazoles. ijpsonline.com In this process, the reaction of TosMIC with an aldehyde first forms an oxazoline (B21484) intermediate. This is followed by the elimination of toluenesulfinic acid (TosH) to generate the oxazole. ijpsonline.com
More contemporary methods have emerged, such as the metal-free annulation of alkynes, nitriles, and an oxygen source like PhIO in the presence of a strong acid. organic-chemistry.org This approach allows for the regioselective assembly of polysubstituted oxazoles. organic-chemistry.org Additionally, a general synthesis of fully substituted 4-aminooxazoles has been developed from amides and 1,4,2-dioxazol-5-ones, which involves amide activation and an umpolung process. researchgate.net Quantum-chemical mechanistic analysis has been employed to understand the complex sequence of these reactions. researchgate.net
A novel strategy for synthesizing substituted oxazoles involves the metal-free carbon-oxygen bond cleavage of an ester using amines. rsc.org A proposed pathway for this reaction begins with the K2CO3-promoted iodination of the starting material to produce an iodine intermediate. rsc.org An SN2 reaction with an amine follows, leading to an intermediate that decomposes via C–O bond cleavage. rsc.org This is succeeded by the removal of an α-proton, enolization, intramolecular nucleophilic addition, and finally, iodine oxidation to yield the substituted oxazole. rsc.org
The following table summarizes key reaction pathways for oxazole ring formation:
| Reaction Name/Type | Key Reactants | General Mechanism | Resulting Substitution Pattern |
| Robinson-Gabriel Synthesis | α-Acylamino ketones | Cyclodehydration | 2,5-Disubstituted |
| Bredereck Reaction | α-Haloketones, Primary amides | N-alkylation, cyclization, dehydration | 2,4-Disubstituted |
| Van Leusen Reaction | Aldehydes, Tosylmethyl isocyanide (TosMIC) | Formation and elimination from oxazoline intermediate | 5-Substituted |
| Metal-Free Annulation | Alkynes, Nitriles, Oxygen source (e.g., PhIO) | Acid-catalyzed regioselective assembly | Polysubstituted |
| Amide Activation/Umpolung | Amides, 1,4,2-Dioxazol-5-ones | Amide activation, umpolung, cyclization | Fully substituted 4-aminooxazoles |
| Metal-Free C-O Cleavage | Substituted 2-oxo-2-phenylethyl acetate (B1210297), Amines | Iodination, SN2, C-O cleavage, cyclization, oxidation | Substituted oxazoles |
Intramolecular Cyclization and Rearrangement Mechanisms
Intramolecular cyclization and rearrangement reactions are fundamental to the transformation of this compound derivatives, leading to diverse and complex heterocyclic structures.
One of the most notable rearrangements is the Dimroth rearrangement . wikipedia.org This process involves the isomerization of certain heterocyclic systems where endocyclic and exocyclic nitrogen atoms exchange positions. wikipedia.org In the context of oxazoles, this typically occurs through a ring-opening to an intermediate, followed by rotation and ring-closure. nih.gov For instance, the reaction of oxazole-4-(N-substituted) carboxamides can lead to 5-(N-substituted amino)-oxazole-4-carboxylates through the cleavage of the O(1)-C(5) bond, forming an open-chain intermediate that subsequently re-cyclizes. chim.it The direction of this rearrangement is governed by the relative thermodynamic stabilities of the starting and final oxazole structures. chim.it Microwave assistance has been shown to facilitate Dimroth rearrangements in certain systems. hal.sciencesioc-journal.cn
The Cornforth rearrangement is another significant thermal rearrangement reaction specific to 4-acyloxazoles. wikipedia.org In this reaction, the acyl group at position 4 and the substituent at position 5 of the oxazole ring exchange places. wikipedia.org The mechanism proceeds through a pericyclic ring opening to form a nitrile ylide intermediate, which then rearranges and re-cyclizes to the isomeric oxazole. wikipedia.org The stability of the resonance structures of the ylide intermediate influences the reaction's outcome. wikipedia.org
The Boulton-Katritzky rearrangement is a general rearrangement applicable to various heterocyclic systems and can be relevant to oxazole chemistry, often proceeding through an internal cyclization-isomerization (ICI) or a ring contraction-ring expansion (RCRE) route. chim.it
Recent research has also uncovered unexpected transformations, such as the rearrangement of isoxazoles to oxazoles under basic conditions. rsc.org The proposed mechanism involves a base-catalyzed process, potentially proceeding through a Neber-type rearrangement to form an azirine intermediate. This azirine can exist in equilibrium with a nitrile ylide, which then undergoes a 6π electrocyclic ring closure to form the oxazole. rsc.org
The following table details key intramolecular cyclization and rearrangement mechanisms:
| Rearrangement Name | Starting Material | Key Mechanistic Steps | Product |
| Dimroth Rearrangement | Substituted 1,2,3-triazoles, 1-alkyl-2-iminopyrimidines, certain oxazoles | Ring opening, C-C bond rotation, proton migration, ring closure | Isomeric heterocycle with exchanged N atoms |
| Cornforth Rearrangement | 4-Acyloxazoles | Thermal pericyclic ring opening to a nitrile ylide intermediate, rearrangement, and cyclization | Isomeric oxazole with exchanged C4 and C5 substituents |
| Boulton-Katritzky Rearrangement | Various heterocycles | Internal cyclization-isomerization (ICI) or Ring contraction-ring expansion (RCRE) | Isomeric heterocycle |
| Isoxazole to Oxazole Rearrangement | Substituted isoxazoles | Base-catalyzed rearrangement, possibly via a Neber-type mechanism to an azirine intermediate, followed by electrocyclic ring closure | Isomeric oxazole |
Electrophilic and Nucleophilic Reactivity at the Oxazole Core, particularly at C4 and N-Amino Positions
The reactivity of the this compound core is characterized by its susceptibility to both electrophilic and nucleophilic attack, with specific positions exhibiting distinct reactivity patterns.
Electrophilic substitution on the oxazole ring is generally challenging unless the ring is activated by electron-releasing substituents. pharmaguideline.comtandfonline.com When such activation is present, electrophilic attack occurs preferentially at the C5 position, followed by C4 and then C2. pharmaguideline.com The presence of the amino group at the C4 position in this compound significantly influences this reactivity.
Nucleophilic substitution reactions on the oxazole ring are also relatively rare and typically require the presence of a good leaving group. tandfonline.com The order of reactivity for nucleophilic substitution of halogens on the oxazole ring is C2 > C4 > C5. tandfonline.com The amino group at C4 can also be a site for nucleophilic reactions, such as acylation and alkylation.
The N-amino position is a key site of reactivity. The primary amine group can be protonated under acidic conditions. It readily undergoes acylation with acyl chlorides or anhydrides and alkylation with alkyl halides.
The C4 position is susceptible to attack, and its reactivity is intertwined with that of the N-amino group. For instance, in the synthesis of fully substituted 4-aminooxazoles, an umpolung process can be used to reverse the polarity of the α-position of amides, making it susceptible to nucleophilic attack. researchgate.netnih.gov
The acidity of the hydrogen atoms on the oxazole ring follows the order C2 > C5 > C4, with the hydrogen at C2 having a pKa of approximately 20. tandfonline.com This allows for deprotonation at C2, and the resulting lithio salt can be trapped with electrophiles. wikipedia.org
The following table summarizes the reactivity at different positions of the this compound core:
| Position | Type of Reaction | Reagents/Conditions | Products |
| C5 | Electrophilic Substitution | Bromine, chlorine (with activating groups) | 5-Substituted oxazoles |
| C4 | Nucleophilic Substitution | Requires a good leaving group | 4-Substituted oxazoles |
| C2 | Nucleophilic Substitution | Requires a good leaving group | 2-Substituted oxazoles |
| C2 | Deprotonation | Strong base (e.g., organolithium) | 2-Lithiooxazole |
| N-Amino | Protonation | Strong acids | Protonated amine |
| N-Amino | Acylation | Acyl chlorides, anhydrides | Acylated amine derivatives |
| N-Amino | Alkylation | Alkyl halides | Alkylated amine derivatives |
Palladium-Catalyzed Cross-Coupling and Functionalization Reactions
Palladium-catalyzed cross-coupling reactions have become indispensable tools for the functionalization of the oxazole core, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.
Suzuki-Miyaura coupling is a widely used method for introducing aryl or vinyl substituents onto the oxazole ring. This reaction typically involves the coupling of a halo-oxazole (e.g., 4-bromooxazole) with a boronic acid in the presence of a palladium catalyst and a base. beilstein-journals.org For example, 4-bromo-6H-1,2-oxazines have been successfully coupled with phenylboronic acid using Pd(PPh3)4 as a catalyst to yield 4-phenyl-substituted products. beilstein-journals.org
Sonogashira coupling provides a route to alkynyl-substituted oxazoles. This reaction couples a halo-oxazole with a terminal alkyne using a palladium catalyst, a copper(I) co-catalyst, and a base. beilstein-journals.org 4-Bromo-6H-1,2-oxazines have been shown to react with various terminal alkynes under typical Sonogashira conditions to afford the corresponding 4-alkynyl-substituted heterocycles in good yields. beilstein-journals.org
Buchwald-Hartwig amination is a powerful method for forming C-N bonds, allowing for the introduction of various amine functionalities onto the oxazole ring. This reaction involves the coupling of a halo-oxazole with an amine in the presence of a palladium catalyst and a strong base. The development of specialized phosphine (B1218219) ligands has been crucial for the success and broad applicability of this reaction. rsc.orgacs.org
The reactivity of the coupling partners is a key consideration. For instance, 4-trifloyloxazoles have been employed as effective coupling partners in Stille and Negishi-type couplings with alkyne-derived vinylmetallic intermediates. nih.gov This strategy has been explored for the synthesis of complex natural products containing highly functionalized oxazole moieties. nih.gov
Recent advancements have also focused on the development of palladium-catalyzed multicomponent reactions. One such example is a one-pot, three-component carboxylation–cyclization–cross-coupling reaction to produce functionalized oxazolidinones from propargylamines, aryl halides, and CO2 under mild conditions. rsc.org
The following table provides an overview of key palladium-catalyzed reactions for oxazole functionalization:
| Coupling Reaction | Oxazole Substrate | Coupling Partner | Catalyst System | Bond Formed |
| Suzuki-Miyaura | Halo-oxazole (e.g., 4-bromooxazole) | Boronic acid | Pd catalyst (e.g., Pd(PPh3)4), base | C-C (aryl, vinyl) |
| Sonogashira | Halo-oxazole | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, base | C-C (alkynyl) |
| Buchwald-Hartwig | Halo-oxazole | Amine | Pd catalyst, phosphine ligand, base | C-N |
| Stille/Negishi | 4-Trifloyloxazole | Organostannane/Organozinc reagent | Pd catalyst | C-C |
Organocatalytic Reaction Mechanisms
Organocatalysis has emerged as a powerful strategy for the asymmetric synthesis and functionalization of oxazole-containing compounds, offering metal-free and often environmentally benign reaction conditions. These reactions typically involve the activation of substrates through the formation of transient, reactive intermediates with a small organic molecule catalyst.
A significant area of research has been the use of 5H-oxazol-4-ones as pronucleophiles in various organocatalytic transformations. Chiral tertiary amine-thiourea catalysts, such as those derived from L-tert-leucine, have been successfully employed in the asymmetric Michael addition of 5H-oxazol-4-ones to nitroolefins. acs.org These reactions proceed with high diastereoselectivity and enantioselectivity, yielding valuable precursors for chiral α-alkyl-α-hydroxy carboxylic acid derivatives. acs.org
Similarly, organocatalytic Mannich reactions of 5H-oxazol-4-ones with imines have been developed. wixsite.comresearchgate.net Cinchona alkaloid-derived tertiary amine/ureas can catalyze the reaction with excellent enantio- and diastereoselectivity, providing access to important α-methyl-α-hydroxy-β-amino acid derivatives. wixsite.com
Asymmetric [4+2] cycloadditions (Diels-Alder reactions) involving 5H-oxazol-4-ones have also been achieved using organocatalysts. For example, the reaction between 5H-oxazol-4-ones and N-substituted maleimides, catalyzed by a chiral tertiary amine-thiourea, can produce chiral oxo-bridged piperidone-fused succinimides with high enantioselectivity. nih.gov
Interestingly, the chemoselectivity of reactions involving 5H-oxazol-4-ones can sometimes be switched by tuning the reaction conditions. For instance, the reaction with N-itaconimides can be directed towards either a tandem conjugate addition-protonation or a [4+2] cycloaddition by modifying the organocatalyst and solvent. anu.edu.aunih.gov Quantum chemical studies have been used to propose plausible mechanisms for this chemoselective switch. anu.edu.aunih.gov
The mechanism of these organocatalytic reactions generally involves the deprotonation of the 5H-oxazol-4-one by the basic site of the catalyst (e.g., the tertiary amine) to form a chiral enolate. This enolate is stabilized and its facial selectivity is controlled by non-covalent interactions (e.g., hydrogen bonding) with the catalyst's chiral scaffold (e.g., the thiourea (B124793) moiety). The chiral enolate then reacts with the electrophile (e.g., nitroolefin, imine, or maleimide), and subsequent protonation or cyclization affords the enantioenriched product.
The following table summarizes key organocatalytic reactions involving oxazole derivatives:
| Reaction Type | Oxazole Derivative | Electrophile | Catalyst Type | Product Type |
| Michael Addition | 5H-Oxazol-4-one | Nitroolefin | Chiral tertiary amine-thiourea | Chiral α-alkyl-α-hydroxy carboxylic acid precursors |
| Mannich Reaction | 5H-Oxazol-4-one | Imine | Chiral Cinchona alkaloid-derived amine/urea (B33335) | Chiral α-methyl-α-hydroxy-β-amino acid derivatives |
| [4+2] Cycloaddition | 5H-Oxazol-4-one | N-Substituted maleimide | Chiral tertiary amine-thiourea | Chiral oxo-bridged piperidone-fused succinimides |
| Tandem Conjugate Addition-Protonation | 5H-Oxazol-4-one | N-Itaconimide | Chiral tertiary amine-urea | Products with 1,3-tertiary-hetero-quaternary stereocenters |
Structural Modifications and Derivatization of Oxazol 4 Amine
Synthesis of Substituted Oxazol-4-amine Derivatives
The synthesis of substituted this compound derivatives can be achieved through various chemical reactions. A common approach involves the condensation of α-haloketones with amides, a method known as the Bredereck reaction, which can yield 2,4-disubstituted oxazoles. ijpsonline.com Another versatile method is the Van Leusen synthesis, where TosMIC (tosylmethyl isocyanide) reacts with an aldehyde to form a 5-substituted oxazole (B20620) derivative. ijpsonline.com
A specific example is the synthesis of a series of 1,3-oxazole derivatives by condensing acetanilide (B955) with various amides in the presence of a bromine catalyst. This method has been used to produce compounds such as 2-methyl-N-phenyl oxazole-4-amine and N-2-diphenyl oxazole-4-amine in excellent yields. researchgate.net Furthermore, microwave-assisted synthesis has been employed for the rapid and efficient production of 2-amino-4-(p-substituted phenyl)-oxazole derivatives from the reaction of p-substituted 2-bromoacetophenone (B140003) and urea (B33335). ijpsonline.com
More complex substitutions can be introduced using modern coupling reactions. For instance, the Suzuki-Miyaura coupling reaction, utilizing a palladium/copper catalyst, enables the direct arylation of 4-substituted oxazoles with aryl bromides to create 2,4-disubstituted oxazoles. ijpsonline.com This highlights the adaptability of the oxazole core to a wide range of substituents, allowing for the fine-tuning of its chemical properties.
Functionalization at C2, C5, and N-Amino Positions
The reactivity of the oxazole ring allows for selective functionalization at its C2, C5, and the exocyclic N-amino positions. The acidity of the protons on the oxazole ring decreases in the order of C2 > C5 > C4, making the C2 position particularly susceptible to deprotonation and subsequent electrophilic attack. thepharmajournal.com Nucleophilic substitution of halogens also follows a reactivity order of C2 >> C4 > C5. thepharmajournal.com
Researchers have successfully introduced a variety of functional groups at these positions. For instance, a series of triphenylphosphonium derivatives of 1,3-oxazole have been synthesized with electron-withdrawing or electron-donating groups at the C2 and C5 positions. ukrbiochemjournal.org Functionalization of the N-amino group is also a common strategy. The reaction of 5-amino-1,3-oxazol-4-yltriphenylphosphonium salts with arylamines in the presence of a base like triethylamine (B128534) introduces an arylamino group at the 5-position. nih.gov Similarly, the acidic hydrolysis of N-acetylneuraminic 4,5-oxazoline provides a method for the direct functionalization of the C5 position by generating a free C5-amino group. nih.govresearchgate.net
Table 1: Examples of Functionalized this compound Derivatives
| Position(s) Functionalized | Reagents and Conditions | Resulting Derivative |
|---|---|---|
| C5-amino | Arylamine, Et3N, MeOH | [5-(arylamino)-2-phenyl-1,3-oxazol-4-yl]triphenylphosphonium perchlorate |
| C2 and C5 | Varied (e.g., introduction of 2,4-dichlorophenyl at C2 and MeS- at C5) | Triphenylphosphonium derivatives of 1,3-oxazole |
| C5 | Hydrolytic ring-opening of N-acetylneuraminic 4,5-oxazoline | Generation of a free C5-amino group |
Conjugation with Peptidic and Other Heterocyclic Scaffolds
To enhance or modify the properties of this compound, it can be conjugated with other molecular scaffolds, such as peptides and other heterocycles. The incorporation of oxazole moieties into peptide chains can confer increased stability and a specific electronic distribution. researchgate.net This has led to the development of oxazole-containing peptides and peptidomimetics. mdpi.com
One strategy for creating such conjugates involves the silver-promoted reaction between a primary amine and a chloromethyl-functionalized oxazole, which yields N-substituted aminomethyl oxazole esters. nih.gov These can then be used as building blocks in peptide synthesis. For example, methyl 2-(((4-methoxyphenyl)amino)methyl)oxazole-4-carboxylate has been synthesized through this method. nih.gov
Conjugation with other heterocyclic systems is also a valuable strategy. For instance, pyrimidinamine substituted phenyl-oxazole derivatives have been designed and synthesized. ijpsonline.com These hybrid molecules combine the structural features of both heterocyclic systems, potentially leading to novel properties. The synthesis of such conjugates often involves coupling reactions that link the two heterocyclic units.
Synthesis of Oxazol-4-ylphosphonium Salts and Related Structures
A notable class of this compound derivatives is the oxazol-4-ylphosphonium salts. These compounds are typically synthesized by reacting suitable oxazole precursors with triphenylphosphine. For example, the reaction of 2,2-dichloro-1-(4-aroylamino)ethenyltriphenylphosphonium chlorides with hydrazine (B178648) hydrate (B1144303) or dimethylamine (B145610) in methanol (B129727) yields (1,3-oxazol-4-yl)triphenylphosphonium chlorides, which can be converted to the corresponding perchlorates. scispace.com
The synthesis of 5-amino-1,3-oxazol-4-yltriphenylphosphonium salts has been achieved by reacting appropriate precursors with arylamines, followed by treatment with sodium perchlorate. nih.govresearchgate.net Further functionalization can be carried out, such as the alkylation of [2-R-4-(triphenylphosphonium)-1,3-oxazol-5-yl]sulfanides with alkyl iodides to produce 5-alkylsulfanyl-1,3-oxazol-4-ylphosphonium iodides. scispace.comresearchgate.net These synthetic routes provide access to a diverse range of oxazol-4-ylphosphonium salts with various substituents.
Ring Fusion Strategies: Oxazolo[5,4-d]pyrimidine (B1261902) Systems
A significant area of structural modification involves the fusion of the oxazole ring with other heterocyclic systems, most notably to form oxazolo[5,4-d]pyrimidines. These fused systems are structurally analogous to purine (B94841) bases. mdpi.com There are two primary synthetic approaches to construct the oxazolo[5,4-d]pyrimidine core: either by cyclizing a pyrimidine (B1678525) ring onto a pre-existing, appropriately substituted oxazole derivative, or by forming the oxazole ring on a pyrimidine precursor. nih.govbeilstein-journals.org
A common strategy begins with a C(2)-functionalized 5-aminooxazole-4-carbonitrile, which serves as a versatile building block. mdpi.com For instance, new oxazolo[5,4-d]pyrimidine derivatives have been synthesized via a two-step pathway that involves the formation of the pyrimidine ring from 5-amino-2-(5-amino-3-methylisoxazol-4-yl)-oxazole-4-carbonitrile. mdpi.com Another approach involves the reaction of 5-amino-4-cyano-oxazoles with isothiocyanates in the presence of a base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) to yield oxazolo[5,4-d]pyrimidine-5(4H)-thiones. figshare.com These strategies allow for the creation of a wide array of oxazolo[5,4-d]pyrimidine derivatives with diverse substituents at various positions of the fused ring system. mdpi.com
Computational Chemistry and Theoretical Studies of Oxazol 4 Amine
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of oxazol-4-amine. These methods are used to determine the most stable three-dimensional arrangement of atoms (molecular geometry) and the distribution of electrons within the molecule (electronic structure). researchgate.netresearchgate.net Ab initio and Density Functional Theory (DFT) methods are commonly employed to study oxazole (B20620) derivatives, providing data on net charges, bond lengths, dipole moments, and heats of formation. researchgate.netresearchgate.net
Density Functional Theory (DFT) has become a popular and effective method for assessing the structural and spectral properties of heterocyclic organic molecules like this compound. irjweb.com The B3LYP (Becke-3-Parameter-Lee-Yang-Parr) functional is frequently used, often paired with basis sets like 6-311++G(d,p), to perform calculations. irjweb.com
These calculations are used to optimize the molecular geometry, determining the most energetically favorable bond lengths and angles. researchgate.netirjweb.com For the core oxazole ring, DFT calculations have shown that the geometry is nearly planar. researchgate.net The electronic properties derived from DFT support the analysis of structure-activity relationships in drug molecules and can help in understanding intramolecular interactions. mdpi.com For instance, in studies of related oxazole derivatives, DFT has been used to model bifunctional catalysts and understand how the oxazole structure influences its role as a Lewis acid. marquette.edu
Table 1: Representative Theoretical Bond Lengths and Angles for an Oxazole Ring System Note: This data is illustrative for a substituted oxazole ring as found in the literature and may vary for this compound.
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-31G(d,p)) |
| Bond Angle | N15–C16–O12 | 114.1° |
| Bond Angle | O12–C13–C14 | 107.4° |
| Bond Angle | O12–C16–N11 | 117.1-124.0° |
| Dihedral Angle | O12–C16–N11–C10 | 170-180.0° |
Data sourced from a study on an N-((1H-benzo[d]imidazol-2-yl)methyl)oxazol-2-amine system. irjweb.com
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. imperial.ac.uk The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. ajchem-a.comnih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular reactivity and kinetic stability. irjweb.commdpi.comajchem-a.com
A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the ground state. nih.govresearchgate.net For oxazole, the HOMO-LUMO gap has been calculated at 6.957 eV, indicating it is more stable than molecules like benzene (B151609) and furan. nih.gov In studies of oxazole derivatives, the HOMO-LUMO energy gap is calculated to predict chemical reactivity, with a smaller gap often correlating with higher reactivity. irjweb.com The distribution of electron density in these orbitals is also informative; for the oxazole ring, the HOMO density is typically distributed around the C=C and C=N double bonds. nih.gov
Table 2: FMO Energies for a Substituted Oxazole Derivative Note: These values are for N-((1H-benzo[d]imidazol-2-yl)methyl)oxazol-2-amine and serve as an example for an oxazole system.
| Parameter | Energy (eV) |
| EHOMO | -5.6518 |
| ELUMO | -0.8083 |
| Energy Gap (ΔE) | 4.8435 |
Data calculated using DFT (B3LYP) with a 631-G basis set. irjweb.com
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. irjweb.comuni-muenchen.deresearchgate.net The MEP map displays the electrostatic potential on the surface of the molecule using a color scale. wolfram.com
Typically, red and yellow regions indicate a negative electrostatic potential, representing electron-rich areas that are susceptible to electrophilic attack. researchgate.netresearchgate.net Blue regions correspond to a positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. researchgate.netresearchgate.net Green areas represent neutral potential. researchgate.net For heterocyclic compounds like oxazoles, MEP maps show that the negative potential is often localized around electronegative atoms like oxygen and nitrogen, highlighting them as likely sites for interaction with electrophiles or for hydrogen bonding. irjweb.comresearchgate.net This analysis is instrumental in understanding noncovalent interactions and guiding the study of biological discovery processes. irjweb.com
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Mechanistic Probing through Computational Modeling
Computational modeling is a powerful approach for elucidating the step-by-step mechanisms of chemical reactions. researchgate.netibs.re.kr By calculating the potential energy surfaces, researchers can identify transition states and intermediates, providing a detailed picture of how a reaction proceeds. nih.gov
For oxazole-containing systems, computational methods have been used to study various reaction mechanisms. For example, Time-Dependent Density Functional Theory (TDDFT) has been employed to investigate the excited-state intramolecular proton transfer (ESIPT) in oxazole-based compounds. nih.govdntb.gov.ua These studies show that upon photo-excitation, the intramolecular hydrogen bond is strengthened, and electron density shifts, favoring the proton transfer process. nih.govdntb.gov.ua Computational modeling has also been applied to analyze the photoisomerization of isoxazoles to oxazoles, determining the feasibility of different reaction pathways by examining their energetic profiles. acs.org In the context of catalysis, DFT calculations have been used to model the conjugate addition reactions involving oxazoles, helping to understand the role of the catalyst and predict the stereoselectivity of the reaction. caltech.edu
Conformational Analysis and Intramolecular Interactions
The three-dimensional conformation of this compound and the noncovalent interactions within the molecule are critical determinants of its chemical and biological properties. Computational methods are used to explore the potential energy surface and identify stable conformations.
Studies on related oxazole-amino acids have shown that intramolecular hydrogen bonding plays a significant role in stabilizing specific conformations. nih.govacs.org A common interaction is the N-H···N hydrogen bond, where the amine group's hydrogen interacts with the nitrogen atom of the oxazole ring. nih.govacs.org This interaction can lead to the predominance of a stable, planar-like conformation, particularly in low-polarity environments. nih.govacs.org
Furthermore, π-electron conjugation between the oxazole ring and any adjacent unsaturated systems can provide additional stabilization. nih.govacs.org In phenyl-substituted oxazoles, π-π stacking interactions are also an important stabilizing force in the formation of molecular complexes. bioorganica.com.ua The conformational preferences are influenced by a balance of steric hindrance, electronic effects from the oxazole ring, and these intramolecular hydrogen bonding and conjugation effects.
Prediction of Reactivity Descriptors and Electronic Properties
Beyond the HOMO-LUMO gap, a range of global reactivity descriptors can be calculated using the energies of the frontier orbitals to provide a more detailed understanding of a molecule's electronic properties and reactivity. mdpi.comnih.gov These descriptors are derived from conceptual DFT and include ionization potential, electron affinity, electronegativity, molecular hardness, and the electrophilicity index. irjweb.comresearchgate.netscispace.com
The ionization potential (IP) and electron affinity (EA) can be approximated by the negative of the HOMO and LUMO energies, respectively (IP ≈ -EHOMO, EA ≈ -ELUMO). researchgate.net A lower ionization potential indicates a greater ability to donate an electron. researchgate.net Chemical hardness (η) represents the resistance of a molecule to change its electron distribution; a molecule with a low hardness value is considered "soft" and more reactive. irjweb.commdpi.com The electrophilicity index (ω) quantifies the ability of a molecule to accept electrons. researchgate.net These parameters are calculated to gain insight into the molecular structure and predict its behavior in chemical reactions. irjweb.com
Table 3: Calculated Reactivity Descriptors for a Substituted Oxazole Derivative Note: These values are for N-((1H-benzo[d]imidazol-2-yl)methyl)oxazol-2-amine and serve as an example for an oxazole system.
| Descriptor | Formula | Calculated Value (eV) |
| Ionization Potential (IP) | IP ≈ -EHOMO | 5.6518 |
| Electron Affinity (EA) | EA ≈ -ELUMO | 0.8083 |
| Chemical Hardness (η) | η = (IP - EA) / 2 | 2.42175 |
| Chemical Softness (S) | S = 1 / (2η) | 0.2064 |
| Electronegativity (χ) | χ = (IP + EA) / 2 | 3.23005 |
| Electrophilicity Index (ω) | ω = χ² / (2η) | 2.1548 |
Data derived from values reported in irjweb.com.
Spectroscopic and Advanced Structural Characterization of Oxazol 4 Amine and Its Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the unambiguous structural determination of oxazole (B20620) derivatives. beilstein-journals.org Multinuclear NMR experiments, including ¹H, ¹³C, and ¹⁵N NMR, offer detailed information about the electronic environment of each atom, enabling the precise mapping of the molecular framework. researchgate.net
¹H NMR: Proton NMR spectra are fundamental for identifying the chemical environment of hydrogen atoms within the molecule. For instance, in 4-amino-2-(p-tolyl)-7H-chromeno[5,6-d]oxazol-7-one, the amine (NH₂) protons appear as a broad singlet around δ 4.50 ppm. mdpi.com The protons on the heterocyclic and aromatic rings produce characteristic signals; the oxazole methine proton in a methyl 5-(N-Boc-piperidin-4-yl)-1,2-oxazole-4-carboxylate was observed as a singlet at δ 8.46 ppm. beilstein-journals.org In nicotinamide-oxazole derivatives, aromatic protons appear in the range of δ 6.87-9.92 ppm, while amide N-H protons can be found further downfield, around δ 10.7-12.86 ppm. ijpsr.info
¹³C NMR: Carbon-13 NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. The chemical shifts of the oxazole ring carbons are particularly diagnostic. In a study of a methyl 5-(N-Boc-piperidin-4-yl)-1,2-oxazole-4-carboxylate, the oxazole ring carbons C-4, C-3, and C-5 were assigned signals at δ 108.3 ppm, δ 150.2 ppm, and δ 179.5 ppm, respectively. beilstein-journals.org For a chromeno[5,6-d]oxazol-7-one derivative, ¹³C NMR signals spanned from δ 31.0 ppm for a methyl group to δ 164.7 ppm for a ring carbon. mdpi.com Conjugation and substituent effects significantly influence these shifts; carbonyl groups in esters and amides typically resonate between 150 and 175 ppm. organicchemistrydata.org
¹⁵N NMR: Nitrogen-15 NMR, while less common, is invaluable for probing the nitrogen atoms in the oxazole ring and the amine group. It is particularly useful for distinguishing between regioisomers and studying tautomerism. researchgate.net For example, ¹⁵N NMR spectroscopy was instrumental in unambiguously confirming the structure of 6-(3-acetyl-3-methyltriaz-1-en-1-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione by identifying all four nitrogen atoms in the molecule. mdpi.com Structural assignments of novel 1,2-oxazole derivatives have been firmly established using a combination of ¹H, ¹³C, and ¹⁵N NMR experiments. beilstein-journals.org
Table 1: Selected NMR Data for Oxazole-4-amine Analogues
| Compound/Derivative | Nucleus | Chemical Shift (δ, ppm) | Assignment/Comment | Source |
| 4-Amino-2-(p-tolyl)-7H-chromeno[5,6-d]oxazol-7-one | ¹H | 4.50 (brs) | -NH₂ | mdpi.com |
| ¹H | 6.29 (d, J=9.6 Hz) | 3-H (Coumarin ring) | mdpi.com | |
| ¹³C | 98.1 - 164.7 | Aromatic and heterocycle carbons | mdpi.com | |
| Ethyl{2-[(pyridine-3-ylcarbonyl)amino]-1,3-oxazol-4-yl}acetate | ¹H | 10.7 (b) | Amide N-H | ijpsr.info |
| ¹H | 6.87 (s) | Ar-H | ijpsr.info | |
| Methyl 5-(N-Boc-piperidin-4-yl)-1,2-oxazole-4-carboxylate | ¹H | 8.46 (s) | Oxazole C-H | beilstein-journals.org |
| ¹³C | 108.3 | C-4 (Oxazole) | beilstein-journals.org | |
| ¹³C | 150.2 | C-3 (Oxazole) | beilstein-journals.org | |
| ¹³C | 179.5 | C-5 (Oxazole) | beilstein-journals.org |
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including both IR and Raman techniques, is used to identify functional groups and confirm the molecular structure of oxazole derivatives. researchgate.netdergipark.org.tr The spectra reveal characteristic absorption bands corresponding to specific bond vibrations. americanpharmaceuticalreview.com
In oxazol-4-amine analogues, the N-H stretching vibrations of the amine group are prominent, typically appearing in the region of 3300-3500 cm⁻¹. For example, 4-amino-2-(p-tolyl)-7H-chromeno[5,6-d]oxazol-7-one shows strong bands at 3446 and 3356 cm⁻¹ corresponding to the NH₂ group. mdpi.com Similarly, substituted 2-amino oxazoles exhibit N-H stretches around 3469-3523 cm⁻¹. ajol.info
Other key vibrations include the C=N stretching of the oxazole ring, which is often observed around 1597-1681 cm⁻¹. ajol.infoscielo.br The C-O stretching vibrations within the ring (C-O-C) are also identifiable, for instance, at 1265 cm⁻¹ in a benzothiazole (B30560) analogue and as asymmetric and symmetric stretches around 1150 cm⁻¹ and 1010 cm⁻¹ in metal complexes of 2-amino oxazoles. ajol.infoscielo.br
Table 2: Characteristic IR Frequencies for Oxazole-4-amine Analogues
| Compound/Derivative | Wavenumber (cm⁻¹) | Assignment | Source |
| 4-Amino-2-(p-tolyl)-7H-chromeno[5,6-d]oxazol-7-one | 3446, 3356 | N-H stretch | mdpi.com |
| 1725 | C=O stretch (Coumarin) | mdpi.com | |
| 1634 | C=N stretch | mdpi.com | |
| Substituted 2-amino oxazoles | 3469 - 3523 | N-H stretch | ajol.info |
| 1671 - 1681 | C=N stretch | ajol.info | |
| 1151 - 1159 | C-O-C asymmetric stretch | ajol.info | |
| 1009 - 1012 | C-O-C symmetric stretch | ajol.info | |
| 2-(3,4-Dihydroxyphenyl)benzothiazole | 3059 | O-H stretch | scielo.br |
| 1597 | C=N stretch | scielo.br | |
| 1265 | C-O stretch | scielo.br |
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation patterns of this compound derivatives, which helps to confirm their elemental composition and structure. arkat-usa.org High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula. mdpi.com
For example, the mass spectrum of 4-(4-nitrophenyl)-1,3-oxazol-2-amine showed a molecular ion peak at an m/z of 205.1. researchgate.net In the analysis of various oxazole-nicotinamide derivatives, the molecular ion peaks (M⁺) were observed at m/e values corresponding to their calculated molecular weights, such as 291, 263, and 344 for different analogues. ijpsr.info HRMS analysis of 4-nitro-2-(p-tolyl)-7H-chromeno[5,6-d]oxazol-7-one found a mass of 323.2791, which was consistent with the calculated value of 323.2789 for its protonated form [M+H]⁺. mdpi.com
Single-Crystal X-ray Diffraction (SCXRD)
SCXRD provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the crystalline state, including bond lengths, bond angles, and intermolecular interactions. researchgate.net
The analysis of an ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate derivative showed that it crystallizes in the monoclinic system with the space group P2₁/n. vensel.org The unit cell parameters were determined to be a = 14.828 Å, b = 7.1335 Å, c = 25.119 Å, and β = 100.066°. vensel.org Similarly, a study on a 7-aminooxazolo[5,4-d]pyrimidine derivative revealed a planar oxazolo[5,4-d]pyrimidine (B1261902) system stabilized by an intramolecular N—H···N hydrogen bond. mdpi.com In another case, an isoxazole-linked oxadiazole derivative was found to crystallize in a monoclinic P2₁/c space group, with the two five-membered rings being planar but twisted relative to each other. rsc.org These studies highlight the power of SCXRD in confirming molecular conformation and revealing the details of crystal packing. mdpi.comrsc.org
Table 3: Crystallographic Data for Oxazole Analogues
| Compound/Derivative | Crystal System | Space Group | Unit Cell Parameters | Source |
| Ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate | Monoclinic | P2₁/n | a = 14.828(2) Å, b = 7.1335(9) Å, c = 25.119(2) Å, β = 100.066(11)° | vensel.org |
| 5-amino-2-(5-amino-3-methyl-1,2-oxazol-4-yl)-3-methyl-2,3-dihydro-1,3,4-oxadiazol-2-ylium bromide | Monoclinic | P2₁/c | a = 6.9631(2) Å, b = 15.2285(5) Å, c = 10.6358(4) Å, β = 93.303(3)° | rsc.org |
| 7-amino-2-(3-methyl-1,2-oxazol-5-yl)-5-phenyl-oxazolo[5,4-d]pyrimidine | Orthorhombic | Pca2₁ | a = 10.0383(3) Å, b = 7.8229(2) Å, c = 20.3060(5) Å | mdpi.com |
Thermal Analysis (TGA, DTA)
Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are used to study the thermal stability and decomposition behavior of oxazole compounds. ajol.infoijrar.org TGA measures the change in mass of a sample as a function of temperature, while DTA detects differences in temperature between a sample and a reference material.
A study on 4-(4-nitrophenyl)-1,3-oxazol-2-amine involved TGA to assess its thermal stability under a nitrogen atmosphere. researchgate.net The analysis showed that the decomposition profile was influenced by the synthesis method. researchgate.netnih.gov For a series of hydroxy-substituted phenyl benzothiazoles, TGA curves indicated that the major mass losses, attributed to the cleavage of organic segments, occurred between 130 and 300 °C. scielo.br
X-ray Diffraction (XRD) and Scanning Electron Microscopy (SEM) for Material Characterization
Powder X-ray diffraction (XRD) and scanning electron microscopy (SEM) are powerful tools for characterizing the solid-state properties of materials. mdpi.com XRD is primarily used to identify crystalline phases and determine the degree of crystallinity, while SEM provides high-resolution images of the surface morphology and microstructure. mdpi.comkoreascience.kr
In a comparative study, 4-(4-nitrophenyl)-1,3-oxazol-2-amine was synthesized by both thermal and ultrasound methods and characterized using XRD and SEM. researchgate.netnih.gov The XRD patterns revealed that the sample produced via the ultrasound method had a significantly higher crystallinity (21.12%) compared to the one from the thermal method (8.33%). researchgate.netnih.gov SEM analysis complements XRD by visualizing the particle size, shape, and surface texture of the synthesized powders. researchgate.netkoreascience.kr These techniques are crucial for understanding how synthesis conditions affect the material properties of the final product. researchgate.net
Applications of Oxazol 4 Amine in Advanced Chemical Synthesis and Materials Science
Utilization as Versatile Building Blocks in Organic Synthesis
Oxazol-4-amine and its derivatives are prized as versatile building blocks, primarily due to their resemblance to amino acids and their ability to participate in a wide array of chemical transformations. irjmets.comresearchgate.netacs.orgresearchgate.net These compounds serve as foundational starting materials for the synthesis of more complex, functionally rich molecules. rsc.org
Researchers have developed efficient methods to synthesize novel heterocyclic amino acid-like building blocks based on the oxazole (B20620) framework. irjmets.comresearchgate.netacs.org For instance, regioisomeric methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates have been prepared through the reaction of β-enamino ketoesters with hydroxylamine (B1172632) hydrochloride. researchgate.netacs.orgresearchgate.net These non-proteinogenic amino acids, bearing the 1,2-oxazole moiety, are readily incorporated into peptide-like structures, offering a way to introduce conformational constraints or novel functionalities into peptides. acs.org
The synthesis of N-substituted azole-containing amino acids further expands the utility of these building blocks. researchgate.net A silver-promoted substitution reaction between a primary amine and a chloromethyl-functionalized oxazole is one effective method, yielding a diverse range of secondary amines with aliphatic, aromatic, and polar functional groups. researchgate.net This versatility allows for the creation of a broad spectrum of molecular architectures from a common oxazole precursor.
Table 1: Examples of Oxazole-Based Building Blocks in Organic Synthesis
| Building Block | Synthetic Method | Application | Reference(s) |
|---|---|---|---|
| Methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates | Reaction of β-enamino ketoesters with hydroxylamine hydrochloride. | Synthesis of peptide analogues and functionalized heterocycles. | irjmets.comresearchgate.netacs.orgresearchgate.net |
| N-Substituted aminomethyl oxazole esters | Silver-promoted substitution of chloromethyl-oxazoles with primary amines. | Preparation of cyclopeptide analogues with heterocyclic backbone modifications. | researchgate.net |
Development of Heterocyclic Scaffolds for Diversity-Oriented Synthesis
Diversity-oriented synthesis (DOS) is a powerful strategy for populating chemical libraries with structurally diverse and complex molecules, which is crucial for the discovery of new biologically active compounds. nih.govmdpi.com Oxazole derivatives, particularly oxazol-5-(4H)-ones (azlactones), are exceptional templates for DOS due to their multiple reactive sites, which allow for a wide range of chemical modifications. nih.govmdpi.comchemscene.com
The oxazolone (B7731731) scaffold can be readily transformed into a variety of other heterocyclic systems. nih.gov Its reactivity allows for the stereoselective synthesis of:
Amino acids
β-lactams
Pyrroles
Imidazolines
Imidazoles
This chemical versatility makes oxazolones ideal starting points for building libraries of diverse molecular scaffolds. mdpi.comnih.govmdpi.comchemscene.com For example, 4-Bis(methylthio)methylene-2-phenyloxazol-5-one serves as a versatile template for synthesizing novel heterocyclic scaffolds through nucleophilic ring-opening with various amines, followed by cyclization to yield products like imidazol-5-(4H)-ones or even more complex structures like dihydroisoquinolines and β-carbolines after rearrangement. mdpi.com Similarly, phosphine-catalyzed annulation reactions using pro-nucleophiles such as β-amino alcohols provide a metal-free, atom-economical route to libraries of oxazolidine (B1195125) derivatives. scilit.com
Precursors in the Synthesis of Complex Natural Products and Analogues
The oxazole motif is a recurring structural feature in a multitude of marine and terrestrial natural products known for their significant biological activities, including antitumor, antibacterial, and antiviral properties. alfachemic.com Consequently, this compound and related structures are critical precursors in the total synthesis of these complex molecules and their analogues. acs.orgresearchgate.netacs.org
Many naturally occurring secondary metabolites are derived from amino acids, and the synthesis of oxazole-containing natural products often involves strategies that incorporate these heterocyclic building blocks. alfachemic.com Prominent examples of oxazole-containing natural products include:
Bengazoles: A family of marine natural products with potent antifungal activity. rsc.org
Pimprinine: An antimicrobial agent isolated from Streptomyces. rsc.org
Muscimol and Ibotenic Acid: Neuroactive compounds isolated from fungi. acs.orgresearchgate.net
The synthesis of these molecules often relies on the strategic incorporation of a pre-formed oxazole ring or the formation of the ring during the synthetic sequence. For instance, the total synthesis of bengazoles and phorboxazoles, two important classes of marine natural products, has been a major focus for synthetic chemists, showcasing various methods for constructing the core oxazole skeleton. alfachemic.com
Role in the Generation of DNA-Encoded Chemical Libraries
DNA-encoded library (DEL) technology has revolutionized early-stage drug discovery by enabling the synthesis and screening of massive chemical libraries (often containing billions of compounds) in a single experiment. acs.org This technology relies on covalently linking a small molecule to a unique DNA tag that encodes its chemical structure.
Amino-functionalized heterocyclic compounds, including oxazole derivatives, are valuable building blocks for constructing these libraries. irjmets.comresearchgate.netacs.orgresearchgate.net Their amino-acid-like structure makes them suitable for the iterative "split-and-pool" synthesis methodology used to build DELs. In a typical DEL synthesis, a DNA headpiece with a free amine is functionalized in successive rounds of chemical reactions.
For example, 2-(chloromethyl)oxazole-4-carboxylic acid has been used as a building block in the solid-phase synthesis of a DEL of non-peptidic macrocycles. The carboxylic acid end allows for acylation onto an amine, while the chloromethyl group provides a reactive handle for subsequent cyclization, demonstrating the utility of bifunctional oxazole building blocks in creating complex library members. The compatibility of these building blocks with the aqueous, mild conditions required for DNA integrity is a critical factor in their successful application.
Applications in Catalysis Research
While this compound itself is not typically used directly as a catalyst, the oxazole scaffold is a critical component in the design of advanced ligands and organocatalysts. irjmets.comacs.org The nitrogen and oxygen atoms within the five-membered ring can act as coordination sites for metal ions, forming stable complexes that function as highly effective catalysts. acs.org
Oxazole-Based Ligands for Metal Catalysis: Oxazole-containing ligands are widely employed in transition metal-catalyzed reactions. irjmets.comchemscene.com These ligands can be chiral or achiral and are classified based on the number of oxazole rings (mono-, bis-, tri-oxazole) or the coordinating atoms. The chiral groups in these ligands are often positioned close to the metal center, allowing for efficient and direct chiral induction in asymmetric catalysis.
A notable example involves vanadium complexes with (4,5-dihydro-1,3-oxazol-2-yl)-1,3-oxazole ligands, which have been shown to be active catalysts for both ethylene (B1197577) polymerization and ethylene-norbornene copolymerization. chemscene.com The substitution pattern on the oxazole ligand significantly impacts the catalyst's activity and the properties of the resulting polymer. chemscene.com
Oxazole Scaffolds in Organocatalysis: The oxazole framework is also integrated into more complex organocatalysts. Bifunctional catalysts that combine a cinchona alkaloid thiourea (B124793) scaffold with a pyridine-oxazoline (PyOx) unit have been developed. This integrated system can function either as an independent organocatalyst or as a chiral ligand that works synergistically with a metal, blurring the lines between organocatalysis and organometallic catalysis. Furthermore, 5H-oxazol-4-ones have been used as pronucleophiles in organocatalytic asymmetric Michael additions, catalyzed by bifunctional thiourea catalysts, to produce valuable chiral building blocks with high enantioselectivity.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| (4,5-dihydro-1,3-oxazol-2-yl)-1,3-oxazole |
| 2-(chloromethyl)oxazole-4-carboxylic acid |
| 2-Phenyl-4-bis(methylthio)methyleneoxazol-5-one |
| 4-Bis(methylthio)methylene-2-phenyloxazol-5-one |
| Bengazole |
| β-amino alcohol |
| Ibotenic Acid |
| Methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylate |
| Muscimol |
| This compound |
| Oxazol-5-(4H)-one (Azlactone) |
| Oxazolidine |
| Pimprinine |
| Pyridine-oxazoline (PyOx) |
| Thiourea |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Oxazol-4-amine derivatives, and how can reaction conditions be optimized for higher yields?
- Methodology : Synthesis typically involves cyclocondensation of precursors, such as carboxylic acids or hydrazides, under controlled conditions. For example, coupling 1,3,4-oxadiazole cores with thiazole or triazole intermediates in aprotic polar solvents (e.g., DMF or THF) at reflux temperatures (80–120°C) achieves moderate-to-high yields . Key factors include solvent polarity, catalyst selection (e.g., POCl₃ for cyclization), and reaction time optimization via thin-layer chromatography (TLC) monitoring .
Q. How are this compound derivatives characterized structurally?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent positions and aromatic ring integration. Mass spectrometry (MS) validates molecular weight, while X-ray crystallography (for crystalline derivatives) provides definitive bond-length and angle data . For example, single-crystal X-ray studies of 5-(4-fluorophenyl)-4-(4-pyridyl)-1,3-oxazol-2-amine revealed a planar oxazole ring with a mean C–C bond length of 1.38 Å .
Q. What preliminary methods are used to screen this compound derivatives for antimicrobial or anticancer activity?
- Methodology : In vitro assays against bacterial/fungal strains (e.g., E. coli, C. albicans) or cancer cell lines (e.g., MCF-7, HeLa) are standard. Bioactivity is quantified via minimum inhibitory concentration (MIC) or IC₅₀ values. Derivatives with electron-withdrawing groups (e.g., -F, -CF₃) often exhibit enhanced activity due to improved membrane permeability .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for this compound derivatives?
- Methodology :
- Step 1 : Synthesize a library of derivatives with systematic variations (e.g., substituents at positions 4 and 5 of the oxazole ring).
- Step 2 : Test biological activity across assays (e.g., kinase inhibition, cytotoxicity).
- Step 3 : Use computational tools (e.g., molecular docking) to correlate substituent electronic properties (Hammett σ values) with activity trends. For instance, 4-(trifluoromethyl)phenyl groups enhance hydrophobic interactions with target proteins .
Q. How should researchers address contradictory yield data in this compound synthesis?
- Methodology :
- Hypothesis Testing : Compare reaction conditions (e.g., solvent polarity, temperature gradients) across studies. For example, reports 65% yield using DMF at 100°C, while achieves 82% yield in THF at 80°C, suggesting solvent-dependent intermediate stability .
- Intermediate Analysis : Isolate and characterize intermediates (e.g., via HPLC or IR spectroscopy) to identify decomposition pathways.
Q. What computational strategies predict the biological targets of this compound derivatives?
- Methodology :
- Target Prediction : Use cheminformatics tools (e.g., SwissTargetPrediction) to identify probable targets based on structural similarity to known inhibitors.
- Docking Studies : Perform molecular docking (e.g., AutoDock Vina) against candidate targets (e.g., EGFR kinase). For example, 4-phenyl-substituted derivatives show high binding affinity (-9.2 kcal/mol) due to π-π stacking with kinase active sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
